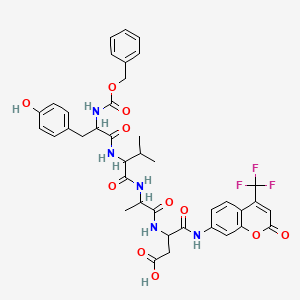
Z-Yvad-afc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Yvad-afc involves the coupling of Z-Tyr-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Z-Yvad-afc primarily undergoes enzymatic cleavage reactions. Upon interaction with caspase-1, the peptide bond between Asp and AFC is cleaved, releasing the fluorescent AFC molecule .
Common Reagents and Conditions
The enzymatic cleavage of this compound by caspase-1 is typically carried out in a buffered solution at physiological pH (around 7.4). The reaction conditions often include the presence of reducing agents such as dithiothreitol (DTT) to maintain the activity of caspase-1 .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-trifluoromethylcoumarin (AFC), which exhibits fluorescence with excitation and emission maxima at 400 nm and 505 nm, respectively .
Scientific Research Applications
Z-Yvad-afc has a wide range of applications in scientific research:
Mechanism of Action
Z-Yvad-afc exerts its effects through the specific recognition and cleavage by caspase-1. The molecular target of this compound is the active site of caspase-1, where the peptide bond between Asp and AFC is hydrolyzed. This cleavage releases the fluorescent AFC molecule, which can be detected and quantified . The pathway involved in this process is the caspase-1 mediated apoptotic and inflammatory signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Z-DEVD-AFC: A fluorogenic substrate for caspase-3, used to measure caspase-3 activity.
Z-LEHD-AFC: A fluorogenic substrate for caspase-9, used to measure caspase-9 activity.
Uniqueness of Z-Yvad-afc
This compound is unique in its specificity for caspase-1, making it an essential tool for studying caspase-1 activity and its role in apoptosis and inflammation. Unlike other similar compounds, this compound provides a higher Stokes’ shift, resulting in better separation of excitation and emission wavelengths, which enhances the sensitivity and accuracy of fluorescence measurements .
Properties
Molecular Formula |
C39H40F3N5O11 |
|---|---|
Molecular Weight |
811.8 g/mol |
IUPAC Name |
3-[2-[[2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50) |
InChI Key |
QUINXAFKWYKRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


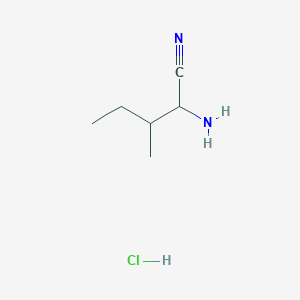
![N-Acetyl-3-(2-carboxypropyl)thio]alanine](/img/structure/B12318584.png)
![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
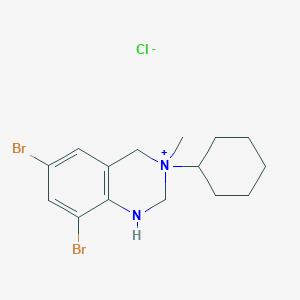


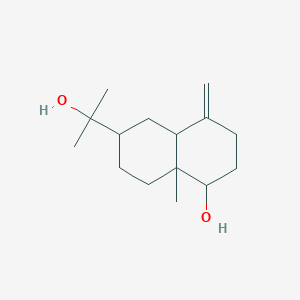
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)

![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)
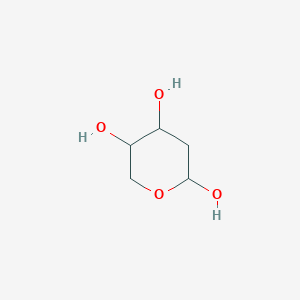
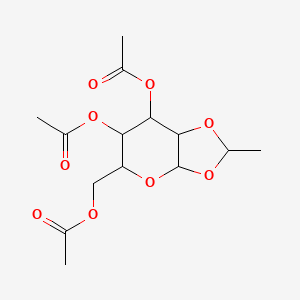
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
